

# Comparative Analysis of Olverembatinib (GZD856) Side Effect Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the side effect profile of olverembatinib (formerly **GZD856**), a third-generation Bcr-Abl tyrosine kinase inhibitor (TKI), against other established TKIs used in the treatment of Chronic Myeloid Leukemia (CML). The information is compiled from clinical trial data and peer-reviewed publications to support informed research and development decisions.

# **Introduction to Olverembatinib (GZD856)**

Olverembatinib is a potent, orally bioavailable Bcr-Abl TKI designed to overcome resistance to previous generations of inhibitors, particularly the T315I mutation. Its efficacy has been demonstrated in clinical trials, making a thorough understanding of its safety profile crucial for its therapeutic positioning.

# **Comparative Side Effect Profiles**

The following tables summarize the incidence of common treatment-related adverse events (TRAEs) for olverembatinib and other FDA-approved Bcr-Abl TKIs. Data is primarily sourced from pivotal clinical trials and prescribing information. It is important to note that direct comparison of adverse event rates across different trials can be challenging due to variations in study design, patient populations, and duration of follow-up.

## **Non-Hematologic Adverse Events**



| Adverse<br>Event                       | Olveremb<br>atinib<br>(HQP1351<br>) | lmatinib | Nilotinib         | Dasatinib        | Ponatinib | Bosutinib         |
|----------------------------------------|-------------------------------------|----------|-------------------|------------------|-----------|-------------------|
| Gastrointes<br>tinal                   |                                     |          |                   |                  |           |                   |
| Diarrhea                               | Low                                 | 29%[1]   | 7%                | 59%[2]           | Low       | 84%[3]            |
| Nausea                                 | Low                                 | 27%[1]   | 13%               | 52%[2]           | Low       | 46%[4]            |
| Vomiting                               | Low                                 | Low      | 7%                | 30%[2]           | Low       | 37%[4]            |
| Abdominal<br>Pain                      | Low                                 | Low      | Low               | 17%[2]           | 33.3%[5]  | 40%[4]            |
| Dermatolo<br>gic                       |                                     |          |                   |                  |           |                   |
| Skin<br>Hyperpigm<br>entation          | 84.2%                               | Low      | Low               | Low              | Low       | Low               |
| Rash                                   | Low                                 | 33.9%[6] | 11.8%[5]          | 11-35%[2]<br>[7] | 26.9%[5]  | 46%[4]            |
| Metabolic                              |                                     |          |                   |                  |           |                   |
| Hypertrigly ceridemia                  | 57.6%                               | Low      | Low               | Low              | Low       | Low               |
| Hyperbiliru<br>binemia                 | 41.8%                               | Low      | 14.1%[5]          | Low              | Low       | Low               |
| Elevated<br>Liver<br>Transamin<br>ases | 35.8%                               | Low      | 21.2%<br>(ALT)[8] | Low              | Low       | 30.6%<br>(ALT)[9] |
| Renal                                  |                                     |          |                   |                  |           |                   |
| Proteinuria                            | 50.9%                               | Low      | Low               | 18%[2]           | Low       | Low               |



| Constitutio<br>nal              |       |                                                |                       |                                        |         |     |
|---------------------------------|-------|------------------------------------------------|-----------------------|----------------------------------------|---------|-----|
| Fatigue                         | Low   | 13%[1]                                         | Low                   | Low                                    | Low     | Low |
| Cardiovasc<br>ular              |       |                                                |                       |                                        |         |     |
| Fluid<br>Retention/<br>Edema    | Low   | 23%<br>(eyelid),<br>22%<br>(peripheral)<br>[1] | Low                   | High (including pleural effusion) [10] | Low     | Low |
| Arterial<br>Occlusive<br>Events | Low   | Low                                            | Increased<br>Risk[11] | Low                                    | 20%[12] | Low |
| Other                           |       |                                                |                       |                                        |         |     |
| Hypocalce<br>mia                | 38.8% | Low                                            | Low                   | Low                                    | Low     | Low |

**Hematologic Adverse Events** 

| Adverse<br>Event<br>(Grade<br>3/4) | Olveremb<br>atinib<br>(HQP1351 | Imatinib | Nilotinib | Dasatinib | Ponatinib | Bosutinib |
|------------------------------------|--------------------------------|----------|-----------|-----------|-----------|-----------|
| Thrombocy<br>topenia               | 51.5%                          | 10%      | 21.2%[8]  | 19%[2]    | 39.7%[13] | 30%[4]    |
| Anemia                             | 23.0%                          | 10%      | 14.1%[5]  | 10%[2]    | 28.2%[5]  | 14%[4]    |
| Neutropeni<br>a                    | 11.5%                          | 7%       | Low       | 21%[2]    | Low       | 14%[4]    |
| Leukopeni<br>a                     | 20.6%                          | Low      | Low       | Low       | Low       | Low       |



# **Experimental Protocols**

The safety and tolerability of olverembatinib were evaluated in open-label, multicenter phase 1/2 trials (NCT03883087, NCT03883100).[14][15]

- Patient Population: Adult patients with TKI-resistant Chronic Myeloid Leukemia in Chronic Phase (CML-CP) and Accelerated Phase (CML-AP), including those with the T315I mutation.
- Dosing Regimen: Olverembatinib was administered orally once every other day in 28-day cycles. Dose escalation was performed in the phase 1 part to determine the maximum tolerated dose and recommended phase 2 dose (RP2D).[14][16] The RP2D was determined to be 40 mg.[14][16]
- Adverse Event Monitoring and Grading: Adverse events were continuously monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[17] The CTCAE provides a standardized methodology for reporting and grading the severity of adverse events in cancer clinical trials, ensuring consistency and comparability of safety data.[18][19][20] Grades range from 1 (mild) to 5 (death related to adverse event).[19][20]
- Safety Assessments: Included regular monitoring of complete blood counts with differential, serum chemistries, and physical examinations. These were performed weekly for the first two cycles, every other week for cycles 3 and 4, and monthly thereafter.[17]

The side effect data for the comparator drugs were also collected from clinical trials where adverse events were graded using standardized criteria, most commonly the CTCAE.

# **Signaling Pathways and Mechanism of Action**

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[2][21][22] Key pathways include the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.

Tyrosine kinase inhibitors, including olverembatinib, function by competitively binding to the ATP-binding site of the Bcr-Abl kinase domain, thereby blocking its catalytic activity and inhibiting downstream signaling.[21][22]



Below are diagrams illustrating the Bcr-Abl signaling pathway and the general mechanism of TKI inhibition.



Click to download full resolution via product page



Caption: Bcr-Abl downstream signaling pathways in CML.



Click to download full resolution via product page

Caption: General mechanism of action of Bcr-Abl TKIs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Using the Common Terminology Criteria for Adverse Events (CTCAE Version 5.0) to Evaluate the Severity of Adverse Events of Anticancer Therapies | Actas Dermo-Sifiliográficas [actasdermo.org]
- 2. Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Bosutinib Shows Mixed Results in Frontline CML | MDedge [live.mdedge.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety and efficacy of nilotinib in routine clinical practice in patients with chronic myeloid leukemia in chronic or accelerated phase with resistance or intolerance to imatinib: results from the NOVEL study PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

## Validation & Comparative





- 7. Frontiers | Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies [frontiersin.org]
- 8. Safety and efficacy of nilotinib in routine clinical practice in patients with chronic myeloid leukemia in chronic or accelerated phase with resistance or intolerance to imatinib: results from the NOVEL study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Management of adverse events associated with bosutinib treatment of chronic-phase chronic myeloid leukemia: expert panel review PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dasatinib clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term outcome of a phase 2 trial with nilotinib 400 mg twice daily in first-line treatment of chronic myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICLUSIG® (ponatinib) Pace Trial Safety for Ph+ ALL [iclusig.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 19. dctd.cancer.gov [dctd.cancer.gov]
- 20. dermnetnz.org [dermnetnz.org]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Comparative Analysis of Olverembatinib (GZD856) Side Effect Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576677#comparative-analysis-of-gzd856-side-effect-profile]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com